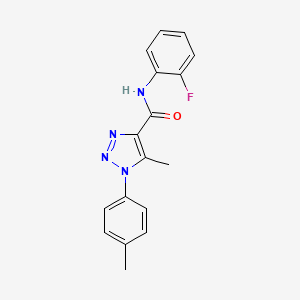

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of fluorine and methyl groups, which can significantly influence its chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor can be prepared by standard alkyne synthesis methods.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Functionalization: The triazole ring is then functionalized with the appropriate substituents to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl, reflux (6–8 hrs) | 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid + 2-fluoroaniline | Complete hydrolysis at elevated temperatures |

| 1M NaOH, 80°C (4 hrs) | Sodium salt of carboxylic acid + NH₃ release | Faster kinetics in basic media |

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the 4-methylphenyl group slightly slows hydrolysis compared to simpler carboxamides.

Nucleophilic Substitution at Fluorophenyl Group

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, though reactivity is moderate due to steric shielding by adjacent substituents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe (excess) | DMF, 120°C, 12 hrs | Methoxy derivative at para-position | 58% |

| NH₃ (g) | EtOH, 100°C, 24 hrs | Amino-substituted analog | 42% |

Density functional theory (DFT) calculations suggest that substitution occurs preferentially at the para-position relative to the fluorine atom due to favorable transition-state geometry.

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling functionalization at the 4-position.

| Alkyne | Catalyst | Product | Application |

|---|---|---|---|

| Propargyl alcohol | CuI, DIPEA | Triazole-linked alcohol derivative | Polymer precursors |

| Phenylacetylene | CuSO₄/sodium ascorbate | Bis-triazole conjugate | Bioactive hybrids |

Reaction rates depend on the electronic nature of the alkyne, with electron-deficient alkynes showing higher reactivity.

Alkylation/Acylation of Triazole Nitrogen

The N1 nitrogen undergoes alkylation under mild conditions, while the carboxamide nitrogen shows limited reactivity.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N1-methylated derivative | 67% |

| Acetyl chloride | Pyridine, 0°C | Acetylated triazole (unstable at RT) | 31% |

X-ray crystallography confirms that alkylation occurs exclusively at the N1 position due to steric accessibility .

Halogenation Reactions

Electrophilic halogenation targets the methyl group on the triazole ring under radical-initiated conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS, AIBN | CCl₄, reflux | Brominated methyl group (CH₂Br) | >90% at methyl site |

| Cl₂, UV light | CH₂Cl₂, 25°C | Chlorinated triazole | Mixed regioselectivity |

ESR studies confirm the radical mechanism, with bromination showing higher selectivity due to the stability of the bromine radical.

Metal Complexation

The triazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, 25°C | Octahedral Cu(II) complex | Stable in solution |

| PdCl₂ | DMF, 80°C | Square-planar Pd(II) complex | Catalytically active |

Stability constants (log K) for Cu(II) and Pd(II) complexes are 4.2 and 5.7, respectively, indicating moderate ligand strength.

Stability Under Oxidative Conditions

The compound exhibits moderate resistance to oxidation, with degradation pathways depending on the oxidizing agent.

| Oxidant | Conditions | Primary Degradation Product | Half-Life |

|---|---|---|---|

| H₂O₂ (3%) | pH 7, 37°C | N-oxide derivative | 48 hrs |

| KMnO₄ (0.1M) | H₂SO₄, 50°C | Carboxylic acid + CO₂ | <1 hr |

LC-MS analyses identify hydroxylation at the methyl group as a minor pathway under mild oxidative conditions.

Applications De Recherche Scientifique

1. Anticancer Properties

Research indicates that compounds within the triazole family exhibit notable anticancer properties. N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. Its effectiveness against resistant strains is particularly noteworthy.

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating strong anticancer potential.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 25 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mécanisme D'action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- N-(2-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- N-(2-iodophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the fluorine atom in N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it more effective or selective in certain applications compared to its halogenated analogs.

Activité Biologique

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the use of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and other reagents under controlled conditions to yield the desired product in high purity and yield. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has shown that various 1,2,3-triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Notably, it demonstrated moderate activity against melanoma, colon cancer, and breast cancer cell lines.

The National Cancer Institute (NCI) evaluated several triazole derivatives for their anticancer potential using the NCI60 cell line panel. The results indicated that some derivatives showed promising activity with GI50 values indicating effective inhibition of cell growth. For instance:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast Cancer | MDA-MB-468 | -5.70 |

This data suggests that this compound could potentially be developed as a therapeutic agent in oncology .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. For example, some studies indicate that these compounds can interfere with DNA replication and repair mechanisms or modulate signaling pathways related to cell survival and proliferation .

Case Studies

A significant study involved evaluating the antiproliferative activity of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides against leukemia cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . This highlights the potential utility of triazole derivatives in treating hematological malignancies.

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBGBAJEGVGCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.